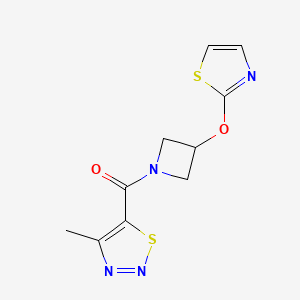

(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a chemical compound with the molecular formula C11H10N4O2S2 and a molecular weight of 318.35 g/mol. This compound belongs to the class of thiadiazoles, which are widely used in medicinal chemistry and materials science due to their versatile biological activities and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, or other suitable reagents in the presence of a base such as triethylamine . The reaction conditions often include moderate temperatures and inert atmospheres to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are possible, particularly at the thiazole and thiadiazole rings

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles or electrophiles; reactions often require catalysts or specific solvents to proceed efficiently

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions where the thiadiazole and thiazole moieties are strategically combined with an azetidine framework. The characterization of synthesized compounds is often performed using techniques such as NMR, IR spectroscopy, and X-ray crystallography to confirm structural integrity and purity.

Antimicrobial Properties

Research indicates that derivatives containing the 1,2,3-thiadiazole moiety exhibit promising antimicrobial activity. For instance, compounds with this scaffold have shown effectiveness against various bacterial strains and fungi. A study highlighted that a derivative demonstrated activity comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .

Antitubercular Activity

The compound's derivatives have been investigated for their antitubercular properties. One study revealed that a related compound with a 4-methyl-1,2,3-thiadiazole moiety exhibited two-fold higher potency than isoniazid against Mycobacterium tuberculosis. This indicates the potential for developing new treatments for tuberculosis using thiadiazole-based compounds .

Anticonvulsant Effects

Several studies have explored the anticonvulsant properties of thiadiazole derivatives. For example, certain compounds showed significant protection in seizure models (like MES and PTZ tests), indicating their potential as therapeutic agents for epilepsy . The mechanisms of action may involve modulation of GABAergic pathways and voltage-gated ion channels.

Case Study 1: Antimicrobial Activity Evaluation

A series of 15 new derivatives of 4-methyl-1,2,3-thiadiazole were synthesized and evaluated for their in vitro antimicrobial activity. The results indicated that several compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antimicrobial therapies .

Case Study 2: Antitubercular Compound Development

In a comparative study of various thiadiazole derivatives against Mycobacterium tuberculosis, one compound was found to be non-toxic at high doses (2000 mg/kg) while demonstrating potent antitubercular activity. This highlights the safety profile and therapeutic potential of thiadiazole-based compounds in treating tuberculosis .

Summary of Findings

The applications of (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone span across multiple fields including:

| Application Area | Findings/Results |

|---|---|

| Antimicrobial Activity | Effective against various bacterial strains |

| Antitubercular Activity | Potent against Mycobacterium tuberculosis |

| Anticonvulsant Effects | Significant protection in seizure models |

Mecanismo De Acción

The mechanism of action of (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit specific enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .

Comparación Con Compuestos Similares

Similar Compounds

1,2,3-Thiadiazole derivatives: Known for their broad spectrum of biological activities, including antiviral, antibacterial, and anticancer properties.

Thiazole derivatives: Exhibiting diverse biological activities such as antioxidant, anti-inflammatory, and antimicrobial effects.

Uniqueness

(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone stands out due to its combined thiadiazole and thiazole moieties, which confer unique chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various research and industrial applications.

Actividad Biológica

The compound (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a derivative of 1,3,4-thiadiazole, which has garnered attention for its diverse biological activities. This write-up explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound involves the reaction of 4-methyl-1,2,3-thiadiazole with a thiazolyl azetidine derivative. The general synthetic route can be summarized as follows:

- Preparation of 4-Methyl-1,2,3-thiadiazole : This step typically includes the reaction of thiosemicarbazide with carbon disulfide followed by cyclization.

- Formation of the Azetidine Derivative : The azetidine ring can be synthesized through a nucleophilic substitution reaction involving thiazole and an appropriate electrophile.

- Coupling Reaction : The final step involves coupling the two moieties to form the target compound.

Antimicrobial Properties

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial activity. For instance:

- Antibacterial Activity : Compounds similar to this compound have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 32.6 µg/mL to lower values depending on substitutions at the C-5 position of the thiadiazole ring .

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer properties:

- Cytotoxicity Studies : A study highlighted that certain thiadiazole derivatives exhibited IC50 values as low as 0.28 µg/mL against breast cancer cell lines (MCF-7) and 0.52 µg/mL against lung carcinoma (A549) . The structure–activity relationship (SAR) suggests that the presence of specific substituents enhances their cytotoxic effects.

The biological activity of these compounds is often attributed to their ability to interact with cellular targets such as DNA and proteins involved in cell proliferation:

- DNA Binding : Studies using UV-vis spectroscopic methods have shown that these compounds can bind to calf thymus DNA (CT-DNA), suggesting a potential mechanism for their anticancer activity .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated a series of thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with electron-withdrawing groups at specific positions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts.

Case Study 2: Anticancer Activity

In a comparative study of various thiadiazole derivatives, one compound demonstrated significant inhibition of tumor growth in vivo models, reinforcing the potential for developing these compounds into therapeutic agents.

Data Tables

| Biological Activity | Target Organism/Cell Line | IC50/MIC Value |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 32.6 µg/mL |

| Antibacterial | Escherichia coli | 47.5 µg/mL |

| Anticancer | MCF-7 | 0.28 µg/mL |

| Anticancer | A549 | 0.52 µg/mL |

Propiedades

IUPAC Name |

(4-methylthiadiazol-5-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2S2/c1-6-8(18-13-12-6)9(15)14-4-7(5-14)16-10-11-2-3-17-10/h2-3,7H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFYDJDBJCXKIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CC(C2)OC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.